![molecular formula C30H27NO3S B12580495 L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]- CAS No. 548485-14-9](/img/structure/B12580495.png)
L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]- is a chemical compound with the molecular formula C30H27NO3S. It is a derivative of L-Phenylalanine, an essential amino acid, and features a triphenylmethylthioacetyl group attached to the nitrogen atom of the phenylalanine molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of protecting groups, such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl), and reagents like triphenylmethyl chloride (trityl chloride) and thioacetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triphenylmethylthioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the triphenylmethylthioacetyl group, regenerating the free amino group.
Substitution: The triphenylmethylthioacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can yield sulfoxides or sulfones, while reduction can regenerate the free amino group of L-Phenylalanine .
Aplicaciones Científicas De Investigación
L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]- has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. It may also interact with receptors or transporters, influencing cellular signaling pathways and physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalanine, N-acetyl-: A simpler derivative of L-Phenylalanine with an acetyl group attached to the nitrogen atom.
L-Phenylalanine, N-benzoyl-: Another derivative with a benzoyl group attached to the nitrogen atom.
Uniqueness
L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]- is unique due to the presence of the bulky triphenylmethylthioacetyl group, which can influence its chemical reactivity and interactions with biological molecules. This uniqueness makes it valuable for specific research and industrial applications .
Propiedades
Número CAS |
548485-14-9 |
|---|---|
Fórmula molecular |
C30H27NO3S |
Peso molecular |
481.6 g/mol |
Nombre IUPAC |
(2S)-3-phenyl-2-[(2-tritylsulfanylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C30H27NO3S/c32-28(31-27(29(33)34)21-23-13-5-1-6-14-23)22-35-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,31,32)(H,33,34)/t27-/m0/s1 |
Clave InChI |
JDHVRUCOKDWASC-MHZLTWQESA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


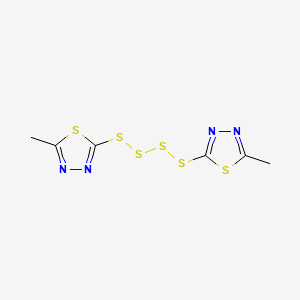
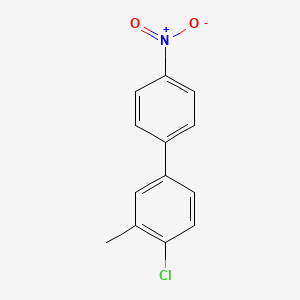
silyl}butanenitrile](/img/structure/B12580435.png)

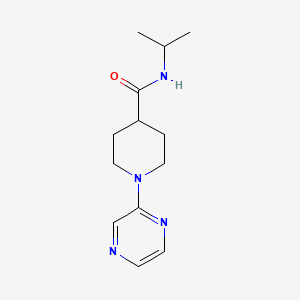
![Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]-](/img/structure/B12580460.png)
![2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene]](/img/structure/B12580462.png)
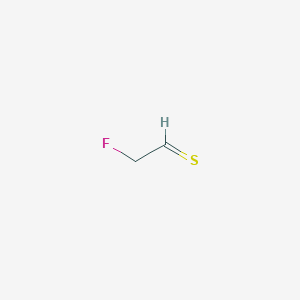
![7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate](/img/structure/B12580473.png)
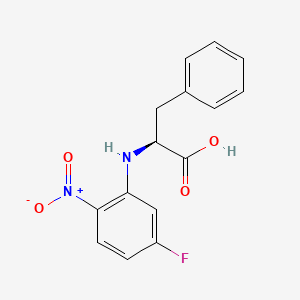
![1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-](/img/structure/B12580478.png)
![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}benzamide](/img/structure/B12580481.png)


